4-bromo-3-fluoro-N,N-dimethylbenzamide
Overview
Description
4-Bromo-3-fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The compound is pale-yellow to yellow-brown in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 246.08 .Scientific Research Applications
Enhanced Fluorescence Emission from Polyfluorene Nanoparticles
Researchers have developed a method to enhance the brightness of emission-tuned nanoparticles using a Suzuki-Miyaura chain growth polymerization technique. This process involves the use of bromo and phosphine palladium complexes to initiate polymerization, leading to heterodisubstituted polyfluorenes that exhibit bright and enduring fluorescence when formed into nanoparticles. These particles have applications in the creation of stable nanoparticles with adjustable molecular weights, displaying high quantum yields and tunable emission wavelengths, beneficial for imaging and sensor technologies (Fischer, Baier, & Mecking, 2013).
Fluorescent Probe for Hydrazine Detection
A fluorescent probe based on 4-bromobutyryl moiety has been designed for the detection of hydrazine, a hazardous chemical, in environmental water systems and biological samples. This probe utilizes an intramolecular charge transfer (ICT) mechanism to specifically sense hydrazine, demonstrating low cytotoxicity, large Stokes shift, and high sensitivity. Such probes are crucial for monitoring environmental pollutants and researching biological systems (Zhu et al., 2019).
Electrochemical Fluorination for Organic Synthesis
Electrochemical fluorination techniques have been explored for modifying aromatic compounds, including 4-bromobenzamide, to introduce fluorine atoms into the molecular structure. This method provides a pathway for the synthesis of fluorinated organic molecules, which are valuable in pharmaceutical and agrochemical industries due to the unique reactivity and properties imparted by fluorine atoms (Shainyan & Danilevich, 2006).
Development of σ2-Receptor Ligands for Tumor Imaging
Research has been conducted on developing high-affinity 76Br-labeled σ2-receptor ligands for imaging proliferating tumor cells. These studies involve the synthesis of benzamide compounds with high selectivity for the σ2-receptor, demonstrating potential as PET radiotracers for identifying solid tumors in vivo. This advancement is significant for cancer diagnosis and the assessment of tumor proliferation (Rowland et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-fluoro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSHZRBCVHCKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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